molecular formula C13H15NO2 B1672506 Fenimide CAS No. 60-45-7

Fenimide

Cat. No.: B1672506
CAS No.: 60-45-7
M. Wt: 217.26 g/mol
InChI Key: WYOMHOATUARGQV-UHFFFAOYSA-N
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Description

    (chemical formula:

    Fenimide: C13H15NO2\text{C}_{13}\text{H}_{15}\text{NO}_2C13​H15​NO2​

    ) is an organic compound with the CAS number 60-45-7 .
  • It typically appears as white crystalline or powdery material.
  • Solubility: this compound is soluble in alcohols, ethers, and benzene, but insoluble in water.
  • Preparation Methods

      Synthetic Routes: Fenimide can be synthesized through various routes, including cyclization reactions.

      Reaction Conditions: The specific conditions depend on the chosen synthetic method.

      Industrial Production: Information on industrial-scale production methods for this compound is limited, but it may involve optimization of existing synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: Fenimide undergoes various chemical reactions, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Fenimide may serve as a building block in organic synthesis.

      Biology: Limited information exists on its biological applications.

      Medicine: this compound’s potential medicinal uses require further investigation.

      Industry: Its industrial applications remain to be explored.

  • Mechanism of Action

    • The exact mechanism by which Fenimide exerts its effects is not well-documented.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Fenimide’s uniqueness lies in its specific structure and reactivity.
    • Similar Compounds: Unfortunately, I couldn’t find direct comparisons, but related compounds include other pyrrolidinediones.

    Properties

    IUPAC Name

    4-ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H15NO2/c1-3-10-11(15)14-12(16)13(10,2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,14,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WYOMHOATUARGQV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1C(=O)NC(=O)C1(C)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H15NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70861600
    Record name 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70861600
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    217.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    60-45-7
    Record name Fenimide [USAN:INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060457
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name FENIMIDE
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172121
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name FENIMIDE
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248080
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 4-Ethyl-3-methyl-3-phenylpyrrolidine-2,5-dione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70861600
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name FENIMIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z48G09KOD
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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